molecular formula C11H11BrIN3O B1383078 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-52-1

4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1383078
CAS No.: 1416712-52-1
M. Wt: 408.03 g/mol
InChI Key: QGEYRQSURKPRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a sophisticated bifunctional heterocyclic building block designed for advanced medicinal chemistry and drug discovery programs. The compound features both bromo and iodo substituents on the fused pyrazole core, providing distinct and complementary sites for sequential metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Sonogashira couplings. This allows researchers to efficiently introduce a wide range of aromatic, heterocyclic, and alkynyl substituents to create diverse chemical libraries for structure-activity relationship (SAR) studies. The tetrahydro-2H-pyran-2-yl (THP) group serves as a protective moiety for the pyrazole nitrogen, enhancing the compound's solubility and handling properties during synthetic sequences while offering a strategic point for deprotection and further functionalization in later stages. The pyrazolopyridine core is a privileged scaffold in biomedical research, known for its close mimicry of purine bases, which makes it a valuable template for developing therapeutics such as tyrosine kinase inhibitors . As a key synthetic intermediate, this reagent is instrumental in the exploration of new chemical space aimed at discovering bioactive molecules for investigating various disease pathways. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-10-9-7(4-5-14-10)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEYRQSURKPRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=NC=C3)Br)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications and unique structural characteristics. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its interactions with various biological targets, making it a valuable candidate for drug discovery.

  • Molecular Formula : C11H11BrIN3O
  • Molecular Weight : 408.03 g/mol
  • CAS Number : 1416713-27-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. Its mechanism of action includes:

  • Signal Transduction Modulation : The compound may influence various signal transduction pathways by binding to receptors or enzymes, thereby affecting cellular proliferation, differentiation, and apoptosis.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of phosphodiesterases (PDEs), which play a role in regulating intracellular signaling pathways .
  • Receptor Interaction : The presence of halogen atoms (bromo and iodo) enhances the compound's binding affinity to specific targets, potentially leading to altered gene expression and cell cycle progression .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

Studies have demonstrated the compound's potential in inhibiting tumor growth. For instance, related pyrazolo derivatives have been shown to inhibit ALK5 receptor activity, which is implicated in cancer progression . The inhibition of ALK5 can lead to reduced tumor growth in xenograft models.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating cytokine release and immune cell activity. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study on ALK5 InhibitionCompound derivatives exhibited IC50 values around 25 nM against ALK5 autophosphorylation, indicating strong inhibitory potential .
In Vivo Antitumor EfficacyOral administration of related compounds resulted in significant tumor growth inhibition without observable toxicity in animal models .
PDE Inhibition StudiesCompounds similar to 4-Bromo-3-iodo showed selective inhibition of PDEs, which could enhance therapeutic effects in respiratory conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure and formulation. Factors such as solubility, stability under physiological conditions, and metabolic pathways are critical for determining its efficacy as a therapeutic agent.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is C11H11BrIN3O, with a molecular weight of 408.03 g/mol. The compound has a complex structure that allows for various chemical reactions and interactions with biological systems.

Chemistry

In synthetic chemistry, this compound serves as a crucial building block for the development of more complex molecules. Its halogenated functional groups enable diverse chemical transformations, including:

  • Substitution Reactions: The bromo and iodo groups can be replaced by other nucleophiles to create derivatives with tailored properties.
  • Oxidation and Reduction Reactions: These reactions allow for the modification of functional groups, enhancing the compound's utility in synthesizing new materials.

Biological Research

The compound is utilized in biological studies to explore various pathways and processes. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development. Notable applications include:

  • Target Identification: It aids in identifying biological targets for new therapeutic agents.
  • Mechanism Studies: Researchers employ this compound to understand the mechanisms underlying diseases, particularly cancer and infectious diseases.

Medicinal Chemistry

This compound has potential medicinal applications due to its structural features that may contribute to drug design. Key areas of interest include:

  • Anticancer Agents: The unique structure may facilitate the development of compounds that target cancer cells specifically.
  • Antimicrobial Activity: Preliminary studies suggest the compound may exhibit activity against various pathogens.

Industrial Applications

In industrial settings, this compound is used in the production of advanced materials and chemicals. Its unique properties lend themselves to applications in material science and nanotechnology, including:

  • Polymer Synthesis: It can be incorporated into polymers to enhance their properties.
  • Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bromo-Iodo Derivatives

Several analogs differ in halogen placement on the pyrazolo[4,3-c]pyridine scaffold:

Compound Name CAS Number Molecular Formula Substituent Positions (Br/I) Key Properties/Applications
7-Bromo-3-iodo-1-THP-1H-pyrazolo[4,3-c]pyridine 1416713-72-8 C₁₁H₁₁BrIN₃O Br (7), I (3) Higher steric hindrance at position 7
6-Bromo-3-iodo-1-THP-1H-pyrazolo[4,3-c]pyridine 1416712-84-9 C₁₁H₁₁BrIN₃O Br (6), I (3) Potential kinase inhibitor scaffold
4-Bromo-3-iodo-1-THP-1H-pyrazolo[4,3-c]pyridine (Target Compound) 1416712-52-1 C₁₁H₁₁BrIN₃O Br (4), I (3) Optimized for EGFR inhibition

Key Insights :

  • Electronic Effects: Bromine at position 4 (target compound) creates distinct electron-withdrawing effects compared to positions 6 or 7, altering reactivity in Sonogashira or Suzuki couplings .
  • Biological Activity : The 4-bromo-3-iodo configuration enhances binding to EGFR kinases due to optimal halogen bonding and steric compatibility .

Pyrazolo[4,3-b]pyridine vs. Pyrazolo[4,3-c]pyridine Derivatives

Compounds with a pyrazolo[4,3-b]pyridine core (e.g., CAS 1416713-70-6) differ in ring fusion, leading to altered π-π stacking and hydrogen-bonding capabilities:

Property Pyrazolo[4,3-c]pyridine (Target) Pyrazolo[4,3-b]pyridine (Analog)
Ring Fusion Positions 4,3-c Positions 4,3-b
Electron Density Higher at position 3 due to I Lower at position 3 (no I)
Bioactivity EGFR inhibition Less studied for kinase targets

Halogen and Functional Group Variations

3-Bromo-4-methoxy-1-THP-1H-pyrazolo[4,3-c]pyridine (CAS 1416714-44-7)
  • Formula : C₁₂H₁₄BrN₃O₂ (MW: 312.16 g/mol) .
  • Comparison :
    • Methoxy at position 4 increases electron density, improving solubility but reducing electrophilicity compared to the iodo group in the target compound.
    • Predicted pKa: 6.15 ± 0.30, suggesting moderate protonation at physiological pH .
3-Bromo-6-chloro-1-THP-1H-pyrazolo[4,3-c]pyridine (CAS 1416714-58-3)
  • Formula : C₁₁H₁₁BrClN₃O.
  • Comparison :
    • Chlorine at position 6 introduces a smaller halogen, reducing steric bulk but maintaining electrophilicity for nucleophilic substitutions .

Preparation Methods

Core Synthetic Strategies

The synthesis involves pyrazolo[4,3-c]pyridine core functionalization followed by sequential halogenation and tetrahydro-2H-pyran (THP) protection . Key steps include:

Stepwise Preparation Methods

Step 1: THP Protection of Pyrazole Nitrogen

The NH group of the pyrazolo[4,3-c]pyridine core is protected using 3,4-dihydro-2H-pyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in dichloromethane (DCM).

Reagents/Conditions Details Yield Source
3,4-dihydro-2H-pyran, p-TsOH·H₂O DCM, RT, 24 h 89%

This step ensures regioselectivity in subsequent reactions.

Step 2: Sequential Halogenation

Halogens are introduced via electrophilic substitution or transition-metal-catalyzed coupling .

Iodination at Position 3
  • A solution of N-iodosuccinimide (NIS) in DCM or THF is used.
  • Example: Iodination of tert-butyl-protected pyrazolo[4,3-c]pyridine derivatives achieves 91% yield using iodine sources under mild conditions.
Bromination at Position 4
  • N-bromosuccinimide (NBS) in acetonitrile or DMF facilitates bromination.
  • Bromination typically precedes iodination due to steric and electronic directing effects.

Step 3: Deprotection and Final Purification

  • Acidic cleavage (e.g., TFA in DCM) removes the THP group.
  • Purification via flash column chromatography (0–5% MeOH/DCM gradient) or preparative HPLC (MeCN/H₂O with 0.1% TFA) ensures high purity.

Critical Reaction Parameters

Challenges and Optimization

  • Regioselectivity : Competing halogenation at adjacent positions requires careful tuning of electronic effects.
  • Yield improvement : Sequential purification (e.g., silica gel chromatography followed by HPLC) enhances final compound purity.

Q & A

Q. What synthetic strategies are effective for introducing halogen atoms (Br/I) at the 3- and 4-positions of pyrazolo[4,3-c]pyridine scaffolds?

Halogenation typically employs electrophilic substitution or transition metal-catalyzed cross-coupling. For example, iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) in acidic conditions (e.g., H2SO4/CH3COOH), while bromination at the 4-position may require bromine in a solvent like DCM under controlled temperatures (0–25°C) . Key considerations include regioselectivity (directed by substituents like THP-protecting groups) and avoiding over-halogenation by monitoring reaction times.

Q. How is the THP (tetrahydropyranyl) protecting group introduced and removed during synthesis?

The THP group is introduced via acid-catalyzed reaction between the pyrazole NH and dihydropyran (DHP) in dichloromethane (DCM) or THF, often using p-toluenesulfonic acid (p-TSA) as a catalyst . Deprotection is achieved with aqueous HCl (1–2 M) in methanol or TFA in DCM, followed by neutralization and extraction. The THP group enhances solubility during intermediate purification steps.

Q. What analytical methods are critical for confirming the structure and purity of this compound?

  • NMR : 1H/13C NMR identifies substitution patterns (e.g., THP signals at δ 1.4–4.0 ppm) and halogens’ electronic effects on adjacent protons .
  • HRMS : Validates molecular weight (e.g., [M+H]+ for C11H11BrIN3O).
  • HPLC : Purity assessment using reverse-phase C18 columns (ACN/H2O gradients) .
  • X-ray crystallography : Resolves ambiguous regiochemistry in polyhalogenated derivatives .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehalogenation or THP cleavage) be minimized during Suzuki-Miyaura cross-coupling?

  • Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) minimizes undesired dehalogenation compared to stronger bases .
  • Temperature control : Reactions at 80–100°C (vs. reflux) reduce THP group lability.
  • Protecting group alternatives : SEM (trimethylsilylethoxymethyl) groups offer higher stability under basic conditions .

Q. What mechanistic insights explain the regioselectivity of halogenation in pyrazolo[4,3-c]pyridines?

Electrophilic halogenation favors the 4-position due to the electron-donating effect of the THP group at N1, which activates the adjacent pyridine ring. The 3-position is more reactive toward iodination due to lower steric hindrance compared to bulkier bromine . Computational studies (DFT) can predict charge distribution to validate experimental outcomes.

Q. How does the THP group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

The THP group at N1 withdraws electron density via inductive effects, activating the pyridine ring for SNAr at the 4-position. However, steric hindrance from the THP’s oxane ring may slow reactions requiring bulky nucleophiles (e.g., aryl amines). Kinetic studies comparing THP vs. Boc-protected analogs are recommended .

Q. What strategies optimize yield in multi-step syntheses involving halogenated intermediates?

  • Stepwise purification : Silica gel chromatography after each step removes byproducts (e.g., dihalogenated impurities) .
  • Microwave-assisted synthesis : Reduces reaction times for Pd-catalyzed steps (e.g., 30 mins vs. 12 hrs) .
  • In situ protection : Avoiding intermediate isolation minimizes decomposition (e.g., THP cleavage during storage) .

Methodological Challenges and Solutions

Q. How to resolve contradictions in reported reaction conditions for similar pyrazolo[4,3-c]pyridines?

Discrepancies in yields or regiochemistry often arise from subtle differences in:

  • Solvent polarity : DMF vs. THF alters halogenation rates .
  • Catalyst loading : Pd2(dba)3 (2 mol%) vs. Pd(OAc)2 (5 mol%) impacts cross-coupling efficiency .
  • Protecting group stability : THP vs. SEM in acidic/basic conditions .
    Systematic optimization using design of experiments (DoE) is advised.

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (P280/P284) .
  • Ventilation : Use fume hoods (P271) to avoid inhalation of halogenated vapors.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .

Q. How to design biological activity studies for EGFR inhibition (as suggested by patent data)?

  • In vitro assays : Measure IC50 using kinase inhibition ELISA with recombinant EGFR .
  • Cell-based models : Test antiproliferative effects in EGFR-overexpressing cancer lines (e.g., A549) with controls for cytotoxicity (MTT assay) .
  • Metabolic stability : Assess THP deprotection in liver microsomes to identify prodrug potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.